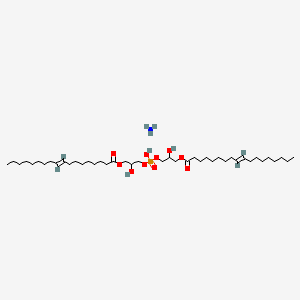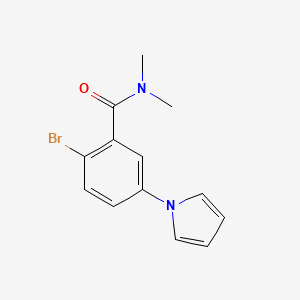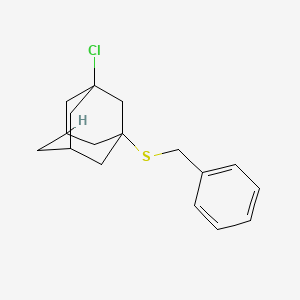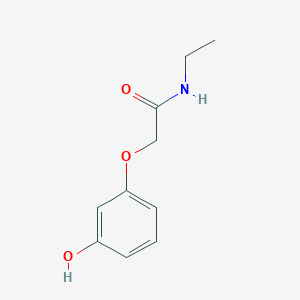
Sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-1'-(3'-oleoyl-2'-hydroxy)-glycerol (ammonium salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
sn-(1-oleoyl-2-hydroxy)-glycerol-3-phospho-sn-3’-(1’-oleoyl-2’-hydroxy)-glycerol (ammonium salt): is a lysophospholipid, a class of lipids that play a crucial role in cell membrane structure and function. This compound is an analog of plasmalogen lysophosphatidylethanolamine and is known for its involvement in various biological processes, including lipid signaling and cellular responses.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sn-(1-oleoyl-2-hydroxy)-glycerol-3-phospho-sn-3’-(1’-oleoyl-2’-hydroxy)-glycerol (ammonium salt) typically involves the esterification of glycerol with oleic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the phospholipid structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing advanced techniques such as continuous flow reactors to maintain consistency and efficiency. The use of high-purity reagents and stringent quality control measures is essential to produce the compound at an industrial scale .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oleoyl chains, leading to the formation of hydroperoxides and other oxidized derivatives.
Reduction: Reduction reactions can target the phosphoester bonds, potentially converting them into phosphite esters.
Substitution: The hydroxyl groups in the glycerol backbone can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides can facilitate substitution reactions.
Major Products:
Oxidation: Hydroperoxides and other oxidized lipids.
Reduction: Phosphite esters and reduced glycerol derivatives.
Substitution: Acylated glycerol phospholipids.
科学研究应用
Chemistry: The compound is used in studies related to lipid biochemistry and membrane dynamics. Its unique structure makes it a valuable tool for investigating lipid-protein interactions and membrane fluidity .
Biology: In biological research, this lysophospholipid is utilized to study cellular signaling pathways, particularly those involving lipid mediators. It has been shown to induce transient increases in intracellular calcium levels, influencing various cellular processes .
Medicine: The compound’s role in modulating immune responses has been explored in medical research. It has been found to increase the production of interleukin-2 (IL-2) and interleukin-4 (IL-4) in certain immune cells, indicating its potential in immunotherapy .
Industry: In the pharmaceutical and cosmetic industries, this compound is used as an ingredient in formulations aimed at enhancing skin barrier function and hydration .
作用机制
The mechanism of action of sn-(1-oleoyl-2-hydroxy)-glycerol-3-phospho-sn-3’-(1’-oleoyl-2’-hydroxy)-glycerol (ammonium salt) involves its interaction with lipid receptors and signaling pathways. It binds to lysophosphatidic acid receptors (LPA1), triggering a cascade of intracellular events that lead to changes in calcium levels and activation of downstream signaling molecules. This interaction influences various cellular functions, including proliferation, differentiation, and immune responses .
相似化合物的比较
- 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine
- 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt)
- 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphocholine
Comparison: While all these compounds share a similar glycerol backbone and oleoyl chain, their head groups differ, leading to distinct biological activities and applications. For example, 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine is primarily involved in membrane structure and signaling, whereas 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt) acts as a potent LPA receptor agonist, influencing cell proliferation and survival .
属性
分子式 |
C42H82NO10P |
|---|---|
分子量 |
792.1 g/mol |
IUPAC 名称 |
azane;[2-hydroxy-3-[hydroxy-[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C42H79O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-35-39(43)37-51-53(47,48)52-38-40(44)36-50-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48);1H3/b19-17+,20-18+; |
InChI 键 |
YRFISMFFADMBIY-ZGWGUCJNSA-N |
手性 SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(O)COP(=O)(OCC(O)COC(=O)CCCCCCC/C=C/CCCCCCCC)O.N |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O)O.N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[3-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine](/img/structure/B12070358.png)


![4-([1,1'-Biphenyl]-4-yl)-2-amino-5-(methylsulfonyl)thiophene-3-carbonitrile](/img/structure/B12070373.png)







